2-(Chloromethyl)-5-[3-chlorophenyl]furan
Description
The compound 2-(chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole (CAS: 64640-15-9) features an oxazole core substituted with a chloromethyl group at position 2 and a 3-chlorophenyl moiety at position 5 . Its molecular formula is C₁₀H₇Cl₂NO, with a molecular weight of 228.08 g/mol. The IUPAC name is 2-(chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole, and its structural uniqueness lies in the combination of a reactive chloromethyl group and a halogenated aromatic ring.
Properties
Molecular Formula |
C11H8Cl2O |
|---|---|
Molecular Weight |
227.08 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(3-chlorophenyl)furan |
InChI |
InChI=1S/C11H8Cl2O/c12-7-10-4-5-11(14-10)8-2-1-3-9(13)6-8/h1-6H,7H2 |
InChI Key |
VOGAGYZLYLBJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan Derivatives
5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran (CAS: 111808-94-7)
- Core Structure : Furan ring.
- Substituents : 4-chlorophenyl (position 5), hydroxymethyl (position 3), and methyl (position 2).
- Molecular Weight : 222.67 g/mol .
- Substituent positions (4-chlorophenyl vs. 3-chlorophenyl) influence steric and electronic effects.
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid (CAS: 131524-46-4)
- Core Structure : Furan ring with a dioxolane group.
- Substituents : 4-chlorophenyl (position 5), carboxylic acid (position 3), and 1,3-dioxolane (position 2).
- Molecular Weight : 294.69 g/mol .
- Key Differences :
- The carboxylic acid group introduces acidity (pKa ~4–5), making this compound distinct in reactivity and solubility compared to the neutral oxazole derivative.
Benzofuran Derivatives
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran
Triazole Derivatives
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 1349172-90-2)
Chloromethyl-Containing Compounds
Pantoprazole Intermediate
- Core Structure : Benzimidazole-pyridine.
- Substituents : Chloromethyl group on pyridine.
- Key Differences :
Structural and Functional Comparison Tables
Table 1: Molecular and Structural Properties
Key Findings and Implications
- Substituent Effects: The position (3- vs. 4-chlorophenyl) and nature (chloromethyl vs.
- Core Structure Diversity : Oxazole, furan, and benzofuran cores confer distinct electronic properties, with oxazole offering a balance of rigidity and reactivity.
- Synthetic Efficiency : Triazole derivatives achieve high yields (75–82%) despite bulky substituents, suggesting robust synthetic methodologies .
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